((2R,3R,4R,5R)-4-Bromo-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
((2R,3R,4R,5R)-4-Bromo-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C18H19BrN2O8S and its molecular weight is 503.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
((2R,3R,4R,5R)-4-Bromo-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate (CAS Number: 165047-01-8) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C18H19BrN2O8S
- Molecular Weight: 485.32 g/mol
- Key Functional Groups:
- Bromine atom
- Dihydropyrimidine moiety
- Methylsulfonyl group
- Tetrahydrofuran ring
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the pyrimidine ring is often associated with inhibition of bacterial growth. Research suggests that derivatives of pyrimidine can act as inhibitors of certain bacterial enzymes involved in cell wall synthesis, such as Mur ligases .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Inhibition (%) | Reference |
---|---|---|---|
Compound A | E. coli | 75% | |
Compound B | S. aureus | 60% | |
Compound C | M. tuberculosis | 50% |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical to bacterial survival. For example, studies on similar compounds have shown that they can selectively inhibit MurE ligase in Mycobacterium tuberculosis, which is crucial for peptidoglycan biosynthesis . The inhibition rates observed were significant, suggesting that the compound could be a lead candidate for developing new antibacterial agents.
Case Study 1: Inhibition of MurE Ligase
In a study focused on the inhibition of MurE ligase, compounds structurally related to ((2R,3R,4R,5R)-4-Bromo...) demonstrated selective inhibition with IC50 values in the low micromolar range. Molecular docking studies indicated strong binding affinity to the active site of the enzyme, suggesting a competitive inhibition mechanism .
Case Study 2: Antiviral Activity
Another area of interest is the potential antiviral activity against Hepatitis C Virus (HCV). Similar pyrimidine derivatives have been shown to inhibit viral polymerases effectively. The compound's structural features may contribute to its ability to interfere with viral replication processes .
The proposed mechanisms by which ((2R,3R,4R,5R)-4-Bromo...) exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites of key enzymes like MurE ligase.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis through interference with glycoprotein formation.
- Antiviral Effects : Potentially inhibiting viral replication through interference with polymerase activity.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O8S/c1-10-8-21(18(24)20-15(10)22)16-13(19)14(29-30(2,25)26)12(28-16)9-27-17(23)11-6-4-3-5-7-11/h3-8,12-14,16H,9H2,1-2H3,(H,20,22,24)/t12-,13-,14-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGRJSYKLKIVNF-IXYNUQLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.